molecular formula C12H10Cl2N2O2 B421272 N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide CAS No. 131172-51-5

N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide

Cat. No. B421272
CAS RN: 131172-51-5
M. Wt: 285.12g/mol
InChI Key: XHRPFARAFYNEMH-UHFFFAOYSA-N
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Description

N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide is a member of indoles.

Scientific Research Applications

Herbicide Development

Research on chloroacetamides, including compounds similar to N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide, has shown their effectiveness as herbicides. For instance, chloroacetamides like alachlor and metazachlor are used as pre-emergent or early post-emergent herbicides in various crops, indicating a potential application for N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide in agricultural weed control (Weisshaar & Böger, 1989).

Pharmacological Activity

Several studies have synthesized derivatives of indole and chloroacetamide, revealing potential pharmacological activities. For example, derivatives synthesized from indole and chloroacetyl chloride showed antimicrobial, anti-inflammatory, and anticonvulsant activities (Guru et al., 2007). This suggests that N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide could have similar pharmacological properties.

Antibacterial Studies

Metal complexes with ligands similar to N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide, such as N-(3-acetylphenylcarbamothioyl)-2-chloroacetamide, have been synthesized and tested for antibacterial activity. These studies indicate a potential application in developing antibacterial agents (Waheed, Farhan, & Hameed, 2019).

Drug Design for Leishmaniasis

Indolyl quinoline analogs, which are structurally related to N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide, have been studied for their potential in drug design against human leishmaniasis. These compounds have shown inhibitory effects on DNA topoisomerases of Leishmania donovani, suggesting a possible application in antileishmanial drug development (Ray et al., 1997).

Other Applications

Further research has explored various other applications of chloroacetamide and indole derivatives, including synthesis of herbicidally active compounds (Okamoto et al., 1991), protection of amino groups in similar compounds (Gao Wen-tao, 2010), and design-based synthesis for anti-inflammatory drugs (Al-Ostoot et al., 2020).

properties

CAS RN

131172-51-5

Product Name

N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12g/mol

IUPAC Name

N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide

InChI

InChI=1S/C12H10Cl2N2O2/c1-7(17)16-9-5-3-2-4-8(9)11(12(16)14)15-10(18)6-13/h2-5H,6H2,1H3,(H,15,18)

InChI Key

XHRPFARAFYNEMH-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CCl

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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